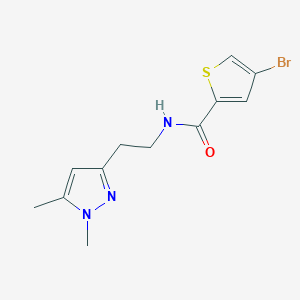

4-溴-N-(2-(1,5-二甲基-1H-吡唑-3-基)乙基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

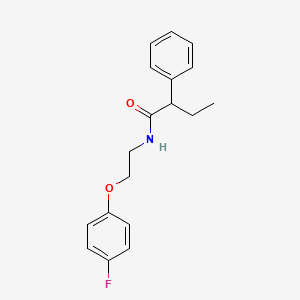

The compound “4-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-2-carboxamide” is a functionalized derivative of thiophene . Thiophene derivatives have contributed significantly to the growth of chemistry materials and have shown promising developments towards new technologies in electronics . They have also shown a wide variety of applications including agrochemical and pharmaceutical fields.

Synthesis Analysis

The synthesis of this compound involves a four-step protocol starting from thiophene . This process includes three successive direct lithiations and a bromination reaction . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile . The overall yield of this synthesis process is 47% .Molecular Structure Analysis

The molecular structure of this compound includes a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry . The aldehyde group in position 3 gives bench-stable derivatives that are accessible for enhanced synthetic modification . The amide group at position 2 contributes to the ease of functionalization .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include direct lithiations and a bromination reaction . These reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .科学研究应用

合成化学应用已经探索了噻吩基吡唑酰胺的合成和化学反应性,包括各种催化方法。例如,Kanwal 等人 (2022) 报道了通过使 5-溴噻吩羧酸与取代的、未取代的和受保护的吡唑反应来合成吡唑-噻吩基酰胺衍生物。这些化合物表现出有趣的非线性光学 (NLO) 特性,表明在材料科学中具有潜在应用 (Kanwal et al., 2022)。

生物活性已经合成并评估了噻吩基化合物的衍生物的细胞毒活性,表明在开发抗癌药物方面具有潜在应用。例如,Deady 等人 (2003) 合成了苯并[b][1,6]萘啶的甲酰胺衍生物,对各种癌细胞系表现出有效的细胞毒性,暗示了结构相关化合物的治疗潜力 (Deady et al., 2003)。

材料科学已经研究了噻吩和吡唑衍生物在材料科学中的用途,包括它们作为聚合物光稳定剂的作用。Balakit 等人 (2015) 合成了新的噻吩衍生物,有效减少了聚氯乙烯 (PVC) 中的光降解,证明了噻吩基化合物在提高材料耐久性方面的潜力 (Balakit et al., 2015)。

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution . This interaction results in changes that contribute to their broad-spectrum biological activities .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, are known to affect a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Similar compounds, such as indole derivatives, have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

属性

IUPAC Name |

4-bromo-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3OS/c1-8-5-10(15-16(8)2)3-4-14-12(17)11-6-9(13)7-18-11/h5-7H,3-4H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAPHMPXVWBUEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluoropyridin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2956424.png)

oxidoazanium](/img/structure/B2956425.png)

![5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2956426.png)

![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2956434.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide](/img/structure/B2956435.png)

![N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopentyl]acetamide](/img/structure/B2956438.png)

![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)